Gadusol

説明

Gadusol is a natural product found in Artemia salina with data available.

特性

CAS番号 |

76663-30-4 |

|---|---|

分子式 |

C8H12O6 |

分子量 |

204.18 g/mol |

IUPAC名 |

3,4,5-trihydroxy-5-(hydroxymethyl)-2-methoxycyclohex-2-en-1-one |

InChI |

InChI=1S/C8H12O6/c1-14-6-4(10)2-8(13,3-9)7(12)5(6)11/h7,9,11-13H,2-3H2,1H3 |

InChIキー |

KENOUOLPKKQXMX-UHFFFAOYSA-N |

SMILES |

COC1=C(C(C(CC1=O)(CO)O)O)O |

正規SMILES |

COC1=C(C(C(CC1=O)(CO)O)O)O |

同義語 |

1,4,5-trihydroxy-5-hydroxymethyl-2-methoxycyclohex-1-en-3-one gadusol |

製品の起源 |

United States |

Foundational & Exploratory

Gadusol: A Comprehensive Technical Guide on its Chemical Structure, Properties, and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gadusol (C₈H₁₂O₆) is a naturally occurring cyclohexenone derivative first identified in the roe of Atlantic cod (Gadus morhua).[1] Initially believed to be of dietary origin, subsequent research has revealed its de novo biosynthesis in a range of vertebrates, including fish, amphibians, reptiles, and birds.[1][2] Functioning as a potent, transparent sunscreen, this compound provides critical protection against ultraviolet (UV) radiation, particularly during embryonic and larval stages in fish.[3][4] Its remarkable photostability and antioxidant properties have garnered significant interest for potential applications in pharmaceuticals and cosmetics. This guide provides a detailed examination of the chemical structure of this compound, its physicochemical properties, biosynthetic pathway, and relevant experimental protocols.

Chemical Structure and Physicochemical Properties

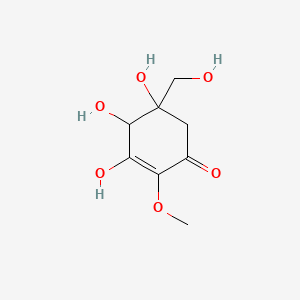

This compound is chemically identified as 3,4,5-trihydroxy-5-(hydroxymethyl)-2-methoxycyclohex-2-en-1-one.[5][6][7] Its molecular structure is characterized by a cyclohexenone core, which is a six-membered ring containing a ketone and a carbon-carbon double bond.[6] This core is substituted with multiple hydroxyl groups and a methoxy (B1213986) group, contributing to its chemical reactivity and physical properties. The conjugated system within the ring is responsible for its strong UV-absorbing capabilities.[5]

Structural Identifiers

Quantitative Physicochemical Data

The physicochemical properties of this compound, particularly its UV absorption, are pH-dependent. This is due to the tautomeric equilibrium between its enol and enolate forms.[8][9] Below pH 4.2, the enol form predominates, while at neutral or higher pH, the enolate form is the major species.[8]

| Property | Value | Conditions | Reference(s) |

| Molecular Weight | 204.18 g/mol | - | [5][6][7] |

| pKa | 4.2 | Aqueous solution | [8] |

| UV Absorption Maximum (λmax) | 268 nm | Acidic (pH < 4.2) | [1][5][8] |

| 296 nm | Neutral to Basic (pH ≥ 7) | [1][5][8] | |

| Molar Extinction Coefficient (ε) | 12,400 L·mol⁻¹·cm⁻¹ | at 268 nm | [5][8] |

| 21,800 L·mol⁻¹·cm⁻¹ | at 296 nm | [5][8] |

Biosynthesis of this compound

Unlike mycosporine-like amino acids (MAAs), which are typically acquired through diet in vertebrates, this compound is synthesized de novo.[2][10] The biosynthetic pathway is remarkably concise, involving two key enzymes that convert a substrate from the pentose (B10789219) phosphate (B84403) pathway into the final product.

The biosynthesis begins with sedoheptulose-7-phosphate .[6][11] The first dedicated step is catalyzed by 2-epi-5-epi-valiolone synthase (EEVS) , a type of sugar phosphate cyclase.[11][12] This enzyme converts the starting sugar into the intermediate 2-epi-5-epi-valiolone , which contains the core cyclohexane (B81311) ring structure.[10][11]

The second and final step is carried out by a bifunctional enzyme, a methyltransferase-oxidoreductase (MT-Ox) .[11][12] This enzyme first methylates the intermediate and then performs an oxidation to yield this compound.[5] This two-enzyme pathway has been identified in zebrafish and is conserved across various vertebrate species.[12]

Caption: The enzymatic conversion of sedoheptulose-7-phosphate to this compound.

Experimental Protocols

Isolation and Extraction of this compound from Zebrafish Embryos

This protocol is adapted from methodologies described for the confirmation of de novo this compound synthesis in zebrafish (Danio rerio).[2][13]

Objective: To isolate and extract this compound from zebrafish embryos for analytical characterization.

Materials:

-

Zebrafish embryos (72 hours post-fertilization, hpf)

-

Euthanasia solution (ice-cold water/induced hypoxia)

-

Liquid nitrogen

-

Pestle and mortar

-

Lyophilizer (freeze-dryer)

-

Methanol (B129727) (MeOH), HPLC grade

-

Water (H₂O), HPLC grade

-

Centrifuge and microcentrifuge tubes

-

HPLC system with a C18 column

-

Electrospray Ionization Mass Spectrometer (ESI-MS)

Methodology:

-

Embryo Collection: Collect zebrafish embryos at 72 hpf.

-

Euthanasia: Euthanize the embryos by rapid chilling on ice for 30 minutes to induce hypoxia.[13]

-

Lyophilization: Remove excess media, freeze the embryos at -80°C, and lyophilize overnight until completely dry.[13]

-

Homogenization: Grind the freeze-dried embryos into a fine powder using a pestle and mortar under liquid nitrogen.[13]

-

Extraction:

-

Transfer the powder to a pre-weighed glass vial.

-

Add an extraction solvent of 80:20 Methanol:Water (v/v).

-

Vortex thoroughly and incubate for 15 minutes at room temperature.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the debris.

-

-

Sample Preparation: Carefully collect the supernatant containing the this compound extract. Filter the supernatant through a 0.22 µm syringe filter before analysis.

-

Analysis:

-

HPLC: Analyze the extract using a reverse-phase HPLC system. The mobile phase can consist of a gradient of water and methanol with 0.1% formic acid. Monitor the eluent at 268 nm and 296 nm.

-

ESI-MS: Confirm the presence of this compound by analyzing the HPLC fractions or a direct infusion of the extract via ESI-MS, looking for the characteristic mass-to-charge ratio (m/z) corresponding to the protonated molecule [M+H]⁺.

-

Heterologous Production of this compound in Engineered Yeast

This compound can be produced on a larger scale by introducing the zebrafish biosynthetic genes into a microbial host, such as Komagataella phaffii (formerly Pichia pastoris) or Saccharomyces cerevisiae.[2][14]

Objective: To engineer a yeast strain for the heterologous production of this compound.

Materials:

-

Yeast expression vectors (e.g., pPICZ or pYES series)

-

Competent yeast cells (K. phaffii or S. cerevisiae)

-

Zebrafish cDNA library or synthetic genes for EEVS and MT-Ox

-

Restriction enzymes and DNA ligase (or Gibson Assembly/yeast homologous recombination materials)

-

Yeast growth media (e.g., YPD, BMGY, BMMY for Pichia; SC dropout media for Saccharomyces)

-

Methanol or galactose for induction

-

Standard molecular biology equipment for cloning and yeast transformation

Methodology:

-

Gene Cloning:

-

Amplify the coding sequences for zebrafish EEVS and MT-Ox enzymes via PCR.

-

Clone the genes into a suitable yeast expression vector under the control of an inducible promoter (e.g., AOX1 for Pichia, GAL1 for Saccharomyces). Both genes can be placed in the same vector or in separate vectors for co-transformation.

-

-

Yeast Transformation: Transform the expression constructs into the chosen yeast host strain using standard protocols (e.g., electroporation or lithium acetate (B1210297) method).

-

Strain Selection: Select for positive transformants on appropriate antibiotic or auxotrophic marker-based selection plates.

-

Expression and Production:

-

Grow a starter culture of the engineered yeast strain in a non-inducing medium.

-

Inoculate a larger volume of expression medium with the starter culture.

-

Induce protein expression by adding the appropriate inducer (e.g., methanol for the AOX1 promoter).

-

Continue fermentation for 48-72 hours. Since this compound can be secreted, both the culture supernatant and cell lysate should be analyzed.[2]

-

-

Extraction and Purification:

-

Separate the cells from the culture medium by centrifugation.

-

Extract this compound from the supernatant and/or lysed cells using methods similar to those described in Protocol 3.1.

-

Purification can be achieved using chromatographic techniques, such as column chromatography with a resin like Dowex 50W.[15]

-

Caption: Workflow for this compound isolation and heterologous production.

References

- 1. This compound | 76663-30-4 | Benchchem [benchchem.com]

- 2. De novo synthesis of a sunscreen compound in vertebrates | eLife [elifesciences.org]

- 3. This compound is a maternally provided sunscreen that protects fish embryos from DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Buy this compound (EVT-430010) | 76663-30-4 [evitachem.com]

- 6. Buy this compound | 76663-30-4 [smolecule.com]

- 7. This compound | C8H12O6 | CID 195955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Computational Exploration of the Photoprotective Potential of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. elifesciences.org [elifesciences.org]

- 11. Shedding light on sunscreen biosynthesis in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 12. US11739337B2 - this compound derivative production in bacteria - Google Patents [patents.google.com]

- 13. De novo synthesis of a sunscreen compound in vertebrates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. [Synthesis and properties of the natural ultraviolet absorber this compound in Komagataella phaffii] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ri.conicet.gov.ar [ri.conicet.gov.ar]

The Discovery and Endogenous Origin of Gadusol: A Vertebrate's Own Sunscreen

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Gadusol, a fascinating mycosporine-like amino acid (MAA)-related compound, has emerged from a tale of dietary assumption to a remarkable discovery of endogenous synthesis in vertebrates. Initially identified in the roe of Atlantic cod (Gadus morhua), it was long believed to be sequestered from the diet, similar to other MAAs. However, groundbreaking research has overturned this paradigm, revealing a dedicated de novo biosynthetic pathway in a variety of marine and even some terrestrial vertebrates. This technical guide delves into the core of this compound's discovery, its biosynthetic origin, and the key experimental methodologies that have been pivotal in unraveling its biological significance as a maternally-provided photoprotective agent. This document is intended to serve as a comprehensive resource for researchers in marine biology, natural product chemistry, and drug development, providing a foundation for future exploration of this compound's therapeutic and cosmetic potential.

Discovery and Physicochemical Properties

This compound was first isolated and characterized in the early 1980s from the eggs of Atlantic cod.[1] Its chemical structure was identified as 3,5,6-trihydroxy-5-(hydroxymethyl)-2-methoxycyclohex-2-en-1-one.[2] A key characteristic of this compound is its pH-dependent UV absorption spectrum, a feature that is instrumental in its identification.[2][3][4]

| Property | Value | Reference |

| Molecular Formula | C₈H₁₂O₆ | [2] |

| Molecular Weight | 204.18 g/mol | [2] |

| UV Absorbance Maximum (λmax) at pH 2.5 | 268 nm | [2][3] |

| Molar Absorption Coefficient (ε) at 268 nm | 12,400 M⁻¹cm⁻¹ | [5][6] |

| UV Absorbance Maximum (λmax) at pH 7.0 | 296 nm | [2][3] |

| Molar Absorption Coefficient (ε) at 296 nm | 21,800 M⁻¹cm⁻¹ | [4] |

| pKa | 4.25 | [4][6] |

The Paradigm Shift: From Diet to De Novo Synthesis

For decades, the prevailing hypothesis was that fish and other marine animals accumulate this compound through their diet, either by consuming organisms that produce it or through symbiotic relationships with microorganisms.[1][7] This was a logical assumption, given that the complex chemical synthesis of such UV-screening compounds was thought to be exclusive to microbes and algae.[8][9]

The turning point came with studies on the model organism, the zebrafish (Danio rerio). Researchers discovered that zebrafish possess the genetic machinery to synthesize this compound entirely on their own.[8][10][11] This finding was revolutionary, as it represented the first discovery of a de novo biosynthetic pathway for a sunscreen compound in vertebrates.[8][9] Further genomic analyses revealed that the genes responsible for this compound synthesis are not unique to zebrafish but are also present in the genomes of other fish, as well as in amphibians, reptiles, and birds, though notably absent in mammals.[1][3][7]

The this compound Biosynthetic Pathway

The endogenous synthesis of this compound in vertebrates is a remarkably efficient two-step enzymatic pathway that starts from a common metabolite in the pentose (B10789219) phosphate (B84403) pathway.[3][8]

The key enzymes involved are:

-

2-epi-5-epi-valiolone (B1265091) synthase (EEVS): This enzyme catalyzes the cyclization of sedoheptulose-7-phosphate (SH7P) to form 2-epi-5-epi-valiolone (EEV).[3][8]

-

Methyltransferase-Oxidoreductase (MT-Ox): This bifunctional enzyme then methylates and oxidizes EEV to produce the final product, this compound.[3][8]

Figure 1: The two-step enzymatic pathway for the de novo biosynthesis of this compound in vertebrates.

This discovery of a vertebrate-specific pathway was unexpected, as the EEVS enzyme was previously thought to be restricted to bacteria.[1][7] The leading hypothesis for the origin of these genes in vertebrates is a horizontal gene transfer event from an algal ancestor.[3]

Biological Function: A Maternally-Provided Sunscreen

The primary biological role of this compound in vertebrates is to function as a potent sunscreen, protecting developing embryos from the harmful effects of ultraviolet (UV) radiation.[12][13] Research has shown that this compound is maternally provided, meaning the mother deposits the compound into her eggs as she lays them.[12][13][14]

Experiments using this compound-deficient zebrafish, created through CRISPR-Cas9 gene editing, have demonstrated the critical importance of this compound for embryonic survival.[14][15] Embryos lacking this compound exhibit significantly increased DNA damage in the form of cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs) upon exposure to UVB radiation.[15] This DNA damage leads to severe developmental defects and reduced survival rates.[13][14]

Figure 2: The functional role of maternally-provided this compound in protecting fish embryos from UVB-induced DNA damage.

Key Experimental Protocols

The following sections provide detailed methodologies for the extraction, synthesis, and analysis of this compound, as well as the genetic manipulation of its biosynthetic pathway.

Extraction and Purification of this compound from Fish Roe

This protocol is adapted from the methods described by Plack et al. (1981) and subsequently modified.

Materials:

-

Mature fish roe (e.g., from sandperch)

-

Absolute ethanol (B145695)

-

80% (v/v) ethanol

-

Dowex® 50WX8 (H+ form) and Dowex® 1X8 (acetate form) ion-exchange resins

-

0.5 M Acetic acid

-

Top-drive homogenizer

-

Sonicator

-

Centrifuge

-

Glass chromatography columns

-

Spectrophotometer

-

HPLC system with a C18 column

Procedure:

-

Homogenization: Homogenize 50 g of unfrozen fish roe with 200 ml of absolute ethanol for 2 minutes.

-

Sonication and Extraction: Sonicate the homogenate for 5-10 minutes and store overnight at 6°C. Centrifuge the mixture at 5000 x g for 10 minutes and collect the supernatant.

-

Re-extraction: Wash the solid residue with 500 ml of 80% (v/v) ethanol and re-homogenize with 1 L of this solution, followed by sonication for 5-10 minutes.

-

Lipid Removal: Combine the ethanolic extracts and evaporate to dryness under reduced pressure. Resuspend the residue in water and extract with an equal volume of chloroform to remove lipids.

-

Cation-Exchange Chromatography: Apply the aqueous phase to a Dowex® 50WX8 (H+ form) column. Elute with bi-distilled water.

-

Anion-Exchange Chromatography: Combine the this compound-containing fractions (identified by spectrophotometry at 268 nm) and apply to a Dowex® 1X8 (acetate form) column.

-

Elution and Final Purification: Elute the column with 0.5 M acetic acid. Combine the fractions containing pure this compound, evaporate to dryness, and store at -20°C.

Heterologous Production of this compound in Saccharomyces cerevisiae

This protocol outlines the expression of the zebrafish this compound biosynthetic genes in yeast.

Materials:

-

S. cerevisiae expression strain (e.g., BY4743)

-

Expression vector (e.g., pYEP352)

-

Codon-optimized zebrafish eevs and MT-Ox genes

-

Yeast transformation kit

-

YNB fermentation media

Procedure:

-

Gene Synthesis and Cloning: Synthesize the zebrafish eevs and MT-Ox genes with codon optimization for S. cerevisiae. Clone these genes into the pYEP352 expression vector.

-

Yeast Transformation: Transform the recombinant plasmid into the S. cerevisiae BY4743 strain using a standard yeast transformation protocol.

-

Fermentation: Culture the transformed yeast cells in YNB media.

-

Extraction and Analysis: After fermentation, pellet the yeast cells and extract this compound from the culture medium or cell lysate using methanol. Analyze the extract for this compound production using HPLC or UPLC-MS/MS. A yield of approximately 40 mg/L has been reported using this method.

Quantitative Analysis of this compound by UPLC-MS/MS

This method provides a sensitive and specific means of quantifying this compound in biological samples.

Instrumentation:

-

Waters Acquity I-Class UPLC system

-

Waters Xevo G2 QToF mass spectrometer

-

BEH Amide column (2.1 x 100 mm)

Procedure:

-

Sample Preparation: Extract this compound from the sample (e.g., homogenized embryos, yeast culture supernatant) with an 80:20 (v/v) methanol:water solution. Centrifuge to pellet debris.

-

Chromatography:

-

Mobile Phase A: Water + 0.1% formic acid

-

Mobile Phase B: Acetonitrile + 0.1% formic acid

-

Gradient: Start with 95% B, linear gradient to 30% B over 12 minutes.

-

-

Mass Spectrometry:

-

Ionization Mode: Negative

-

Detector Range: 50–2000 Da

-

Monitor for the [M-H]⁻ ion of this compound (m/z 203.05).

-

-

Quantification: Generate a standard curve using purified this compound to quantify the amount in the samples.

CRISPR-Cas9 Mediated Knockout of the eevs Gene in Zebrafish

This protocol provides a general framework for generating this compound-deficient zebrafish.

Materials:

-

Wild-type zebrafish

-

Purified Cas9 protein

-

In vitro transcribed single-guide RNA (sgRNA) targeting the eevs gene

-

Microinjection setup

-

Genomic DNA extraction kit

-

PCR reagents

-

Sequencing services

Procedure:

-

sgRNA Design and Synthesis: Design an sgRNA targeting a specific exon of the zebrafish eevs gene. Synthesize the sgRNA in vitro.

-

Microinjection: Prepare a microinjection mix containing the purified Cas9 protein and the synthesized sgRNA. Inject this mix into one-cell stage zebrafish embryos.

-

Screening for Mutations: At 24-48 hours post-fertilization, extract genomic DNA from a subset of the injected embryos. Use PCR to amplify the target region of the eevs gene and sequence the amplicons to identify insertions or deletions (indels) that indicate successful gene editing.

-

Raising Founder Fish: Raise the remaining injected embryos to adulthood (F0 generation).

-

Identifying Germline Transmission: Outcross the F0 founder fish with wild-type fish and screen the F1 progeny for the presence of the desired mutation by genomic DNA extraction and sequencing.

-

Generating Homozygous Mutants: Intercross heterozygous F1 fish to generate homozygous eevs mutant zebrafish (F2 generation) that are deficient in this compound production.

Future Perspectives and Applications

The discovery of an endogenous sunscreen in vertebrates opens up exciting avenues for research and development. The ability to produce this compound in heterologous systems like yeast provides a sustainable and scalable method for its production.[10][16] This has significant implications for the cosmetic and pharmaceutical industries, where there is a growing demand for natural and effective UV-protective agents.[11]

Further research into the regulation of the this compound biosynthetic pathway and its potential roles beyond photoprotection, such as in antioxidant defense and embryonic development, will undoubtedly uncover new facets of this remarkable molecule. The elucidation of its structure-function relationship could also pave the way for the design of novel, bio-inspired sunscreen agents with enhanced efficacy and safety profiles.

References

- 1. Strategies for efficient production of heterologous proteins in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. De novo synthesis of a sunscreen compound in vertebrates | eLife [elifesciences.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. static1.squarespace.com [static1.squarespace.com]

- 7. This compound is a maternally provided sunscreen that protects fish embryos from DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. UPLC-UV-MS(E) analysis for quantification and identification of major carotenoid and chlorophyll species in algae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CRISPR-Cas9-induced gene knockout in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. ZFIN: Zebrafish Book: Molecular Methods [zfin.org]

- 12. This compound is a maternally provided sunscreen that protects fish embryos from DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 14. Frontiers | CRISPR/Cas9-Mediated Zebrafish Knock-in as a Novel Strategy to Study Midbrain-Hindbrain Boundary Development [frontiersin.org]

- 15. waters.com [waters.com]

- 16. researchgate.net [researchgate.net]

The Protective Veil: Unraveling the Biological Role of Gadusol in Fish Embryos

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Gadusol, a mycosporine-like amino acid (MAA)-related compound, plays a pivotal role in the early life stages of many fish species. This technical guide delves into the core biological functions of this compound in fish embryos, with a particular focus on its synthesis, mechanism of action as a natural sunscreen, and the experimental methodologies used to elucidate its function. Quantitative data are presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using diagrams to provide a comprehensive resource for researchers in marine biology, developmental biology, and pharmacology.

Introduction

The embryonic and larval stages of fish are exceptionally vulnerable to environmental stressors, among which ultraviolet (UV) radiation poses a significant threat to survival and development. To counteract the damaging effects of UV radiation, many marine organisms have evolved protective mechanisms. In fish, it is now understood that the mother provides a crucial chemical shield to her offspring in the form of this compound.[1][2][3] This compound, present in high concentrations in fish roe, functions as a potent, natural sunscreen, safeguarding the developing embryo from DNA damage and apoptosis.[4][5] This guide will explore the multifaceted biological role of this compound, from its endogenous synthesis to its critical function in ensuring the viability of the next generation of fish.

This compound Biosynthesis: An Endogenous Shield

Contrary to initial beliefs that this compound was acquired through diet, it is now established that fish can synthesize this protective compound de novo.[6][7] The biosynthesis of this compound from a sugar intermediate is a testament to the evolutionary adaptation of vertebrates to UV stress.[2][8]

The pathway involves two key enzymes:

-

2-epi-5-epi-valiolone synthase (EEVS): This enzyme catalyzes the initial step in the pathway.

-

A methyltransferase/oxidase (MT-Ox): This enzyme is involved in the subsequent modification of the intermediate to produce this compound.[7]

The genes encoding these enzymes are found in a conserved cluster in the genomes of many fish, as well as in amphibians, reptiles, and birds, suggesting a shared and ancient mechanism of UV protection.[8][9]

Caption: De novo biosynthesis pathway of this compound in fish.

Mechanism of Action: A Natural Sunscreen

The primary biological role of this compound in fish embryos is to function as a highly effective sunscreen, absorbing harmful UVB radiation before it can penetrate the embryonic tissues and cause cellular damage.[4][10]

UV Absorption Properties

This compound exhibits strong absorption in the UVB range of the electromagnetic spectrum. Its absorption maximum is pH-dependent, shifting from approximately 268 nm in acidic conditions to a more biologically relevant 296 nm at neutral pH.[6][11] This shift is attributed to the conversion of the enol form to the enolate form of the molecule.[11]

Prevention of DNA Damage

UVB radiation is a potent mutagen that can induce the formation of cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs) in DNA, leading to errors in DNA replication and transcription, and ultimately, cell death.[4][12] Studies on zebrafish embryos have demonstrated that the presence of maternally-provided this compound significantly reduces the formation of CPDs upon exposure to UVB radiation.[4] In this compound-deficient mutant zebrafish, there is a marked increase in CPD formation, highlighting the critical role of this compound in maintaining genomic integrity during early development.[4]

Inhibition of Apoptosis

By preventing DNA damage, this compound effectively inhibits the downstream activation of apoptotic pathways.[5] Excessive DNA damage would typically trigger programmed cell death, leading to developmental abnormalities and reduced survival rates. The UV-shielding effect of this compound is therefore crucial for normal embryonic development and hatching success.[1]

References

- 1. Computational Exploration of the Photoprotective Potential of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biology.utah.edu [biology.utah.edu]

- 3. attheu.utah.edu [attheu.utah.edu]

- 4. biorxiv.org [biorxiv.org]

- 5. This compound: Nature's sunscreen | EurekAlert! [eurekalert.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. elifesciences.org [elifesciences.org]

- 9. This compound is a maternally provided sunscreen that protects fish embryos from DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound is a maternally provided sunscreen that protects fish embryos from DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Ultraviolet radiation-induced lethality and repair of pyrimidine dimers in fish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Gadusol Biosynthesis Pathway in Zebrafish for Researchers and Drug Development Professionals

December 16, 2025

Introduction

Gadusol is a naturally occurring ultraviolet (UV) radiation-absorbing compound found in a variety of marine organisms. Initially thought to be acquired through the diet, recent discoveries have revealed that zebrafish (Danio rerio) possess a unique enzymatic pathway for the de novo synthesis of this potent sunscreen. This maternally provided compound is crucial for protecting zebrafish embryos from the damaging effects of UVB radiation, highlighting its potential as a novel ingredient for human photoprotection and as a target for drug development.[1][2][3][4][5] This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in zebrafish, including detailed experimental protocols, quantitative data, and visual representations of the core biological and experimental processes.

The this compound Biosynthesis Pathway

The biosynthesis of this compound in zebrafish is a two-step enzymatic pathway that converts the primary metabolite sedoheptulose-7-phosphate into this compound. This process is catalyzed by two key enzymes: a 2-epi-5-epi-valiolone (B1265091) synthase (EEVS)-like enzyme and a methyltransferase-oxidase (MT-Ox) enzyme.

-

Step 1: Cyclization of Sedoheptulose-7-Phosphate The pathway initiates with the cyclization of sedoheptulose-7-phosphate, a key intermediate in the pentose (B10789219) phosphate (B84403) pathway. The EEVS-like enzyme catalyzes this reaction to form the cyclic intermediate, 2-epi-5-epi-valiolone.

-

Step 2: Conversion to this compound The intermediate, 2-epi-5-epi-valiolone, is then acted upon by the MT-Ox enzyme. This final step involves a series of reactions, including methylation and oxidation, to produce the final product, this compound.

Data Presentation: Quantitative Analysis of this compound Function

The following tables summarize key quantitative data from studies investigating the role and efficacy of this compound in zebrafish embryos.

Table 1: Effects of UVB Radiation on Zebrafish Embryo Development

| UVB Dose (J/cm²) | Developmental Stage | Hatch Rate (%) | Mortality Rate (%) | Malformation Rate (%) | Reference |

| 0.31 | Mid-gastrula (6-7 hpf) | No significant change | No significant change | No significant change | [6] |

| 0.93 | Mid-gastrula (6-7 hpf) | Not reported | Not reported | 93 ± 11 | [6] |

| 1.56 | Mid-gastrula (6-7 hpf) | Significantly lower than control | Significantly higher than control | Not reported | [6] |

| 3.11 | Mid-gastrula (6-7 hpf) | 25 ± 18 | 76 ± 16 | >80 | [6] |

Table 2: Impact of this compound Deficiency on UVB-Induced DNA Damage and Survival

| Genotype | Maternal this compound | UVB Exposure | Relative CPD Fluorescence Intensity | Survival to Adulthood (%) | Reference |

| Wild-type | Present | No | Baseline | >95 | [3] |

| Wild-type | Present | Yes | Low | High | [3] |

| eevs knockout | Absent | No | Baseline | >95 | [3][7] |

| eevs knockout | Absent | Yes | Significantly increased | Significantly reduced | [3][7][8] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the this compound biosynthesis pathway in zebrafish.

Zebrafish Husbandry and Embryo Collection

-

Maintenance: Zebrafish colonies are maintained in a recirculating water system with controlled temperature (26–28°C), pH (7.0–8.0), and conductivity (1500–1600 µS/cm).[9] A 14-hour light/10-hour dark cycle is essential to simulate natural conditions and encourage breeding.[9]

-

Breeding: To obtain embryos, male and female zebrafish are placed in a breeding tank with a divider the evening before collection. The divider is removed in the morning at the onset of the light cycle to allow for natural spawning.

-

Embryo Collection: Fertilized eggs are collected from the bottom of the breeding tank and washed with embryo medium (E3 medium). Embryos are then incubated at 28.5°C.[10] Developmental stages are determined based on morphological characteristics as described by Kimmel et al., 1995.[11][12]

This compound Extraction and Quantification via HPLC-MS

-

Sample Preparation: A pool of 20-30 zebrafish embryos at the desired developmental stage is collected and homogenized.

-

Extraction: The homogenized tissue is extracted with a suitable solvent, typically a mixture of methanol (B129727) and water, to isolate polar compounds like this compound.

-

HPLC-MS Analysis: The extract is then analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[13][14][15][16] This technique separates the components of the extract, and the mass spectrometer identifies and quantifies this compound based on its specific mass-to-charge ratio.

Gene Expression Analysis by qRT-PCR for eevs and MT-Ox

-

RNA Isolation: Total RNA is extracted from zebrafish embryos at different developmental stages using a combination of TRIzol reagent and a column-based purification kit to ensure high-quality RNA.[17][18]

-

cDNA Synthesis: The isolated RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.[19][20]

-

Quantitative PCR (qPCR): The expression levels of the eevs and MT-Ox genes are quantified by qPCR using gene-specific primers.[19][20] The results are normalized to a housekeeping gene to account for variations in RNA input.

Generation of eevs Knockout Zebrafish using CRISPR-Cas9

-

Guide RNA (gRNA) Design and Synthesis: gRNAs targeting the eevs gene are designed using online tools and synthesized in vitro.[21][22][23]

-

Microinjection: A solution containing the gRNAs and Cas9 protein or mRNA is microinjected into one-cell stage zebrafish embryos.[23][24][25]

-

Screening and Validation: The injected embryos (F0 generation) are raised to adulthood and screened for mutations in the eevs gene. Founder fish with desired mutations are then outcrossed to establish stable knockout lines.[22][24][25]

UVB Exposure and Survival Assay

-

Embryo Preparation: Zebrafish embryos at a specific developmental stage (e.g., 24 hours post-fertilization) are dechorionated to ensure uniform UVB exposure.

-

UVB Irradiation: Embryos are exposed to a controlled dose of UVB radiation.[6]

-

Survival and Malformation Assessment: Following UVB exposure, the embryos are monitored for survival rates and the presence of developmental malformations over a period of several days.[26][27]

DNA Damage Assessment using the Comet Assay

-

Cell Isolation: Single cells are isolated from whole zebrafish embryos after UVB exposure.[28][29]

-

Comet Assay Protocol: The alkaline comet assay is performed according to established protocols.[28][29][30][31] This involves embedding the cells in agarose (B213101) on a microscope slide, lysing the cells, and subjecting them to electrophoresis.

-

Analysis: The DNA is stained with a fluorescent dye, and the extent of DNA damage is quantified by measuring the length and intensity of the "comet tail," which represents fragmented DNA.[30][31]

Regulation of this compound Biosynthesis

While the enzymatic pathway is well-defined, the regulatory mechanisms controlling this compound production are still under investigation. It is hypothesized that light exposure may play a role in inducing the expression of the this compound biosynthesis genes, eevs and MT-Ox. This suggests a potential signaling pathway that senses light and upregulates the production of this natural sunscreen in response to environmental cues.

Conclusion and Future Directions

The discovery of the this compound biosynthesis pathway in zebrafish has opened up new avenues for research in photoprotection and drug development. The ability of zebrafish to synthesize their own sunscreen provides a powerful model system for studying the genetic and molecular mechanisms of UV resistance. The detailed protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the potential of this compound and its biosynthetic pathway. Future research should focus on elucidating the regulatory networks controlling this compound production, identifying novel components of the pathway, and exploring the potential for heterologous expression of this pathway for the sustainable production of this compound for commercial applications.

References

- 1. biorxiv.org [biorxiv.org]

- 2. This compound is a maternally provided sunscreen that protects fish embryos from DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound is a maternally provided sunscreen that protects fish embryos from DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound is a maternally provided sunscreen that protects fish embryos from DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Photobiological effects of UVA and UVB light in zebrafish embryos: Evidence for a competent photorepair system - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound is a maternally provided sunscreen that protects fish embryos from DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 8. attheu.utah.edu [attheu.utah.edu]

- 9. Guide to Establishing Zebrafish Colonies | ZeClinics CRO [zeclinics.com]

- 10. repository.library.noaa.gov [repository.library.noaa.gov]

- 11. Stages of embryonic development of the zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biosciencejournals.com [biosciencejournals.com]

- 13. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 14. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. thieme-connect.de [thieme-connect.de]

- 16. rsc.org [rsc.org]

- 17. Quantitative real-time RT-PCR (qRT-PCR) of zebrafish transcripts: optimization of RNA extraction, quality control considerations, and data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Quantitative Real-Time PCR Method to Evaluate Gene Expression in Zebrafish Embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Quantitative Real-Time PCR Method to Evaluate Gene Expression in Zebrafish Embryos | Springer Nature Experiments [experiments.springernature.com]

- 21. giraldezlab.org [giraldezlab.org]

- 22. Frontiers | Highly Efficient Synthetic CRISPR RNA/Cas9-Based Mutagenesis for Rapid Cardiovascular Phenotypic Screening in F0 Zebrafish [frontiersin.org]

- 23. researchgate.net [researchgate.net]

- 24. CRISPR-Cas9-Mediated Genomic Deletions Protocol in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Generating Stable Knockout Zebrafish Lines by Deleting Large Chromosomal Fragments Using Multiple gRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. mdpi.com [mdpi.com]

- 28. keep.eu [keep.eu]

- 29. Technical Updates to the Comet Assay In Vivo for Assessing DNA Damage in Zebrafish Embryos from Fresh and Frozen Cell Suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Alkaline Comet Assay to Assess Genotoxicity in Zebrafish Larvae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. mdpi.com [mdpi.com]

Unveiling the Engine Room of Sunscreen Synthesis: A Technical Guide to the Key Enzymes in the Gadusol Pathway

For Immediate Release

Corvallis, OR – Researchers, scientists, and professionals in drug development now have access to a comprehensive technical guide detailing the core enzymes of the gadusol synthesis pathway. This document provides an in-depth look at the biochemical machinery responsible for producing this compound, a natural ultraviolet (UV) radiation-absorbing compound with significant potential for pharmaceutical and cosmetic applications.

The this compound biosynthesis pathway, a remarkable discovery in vertebrates, particularly in zebrafish (Danio rerio), relies on the sequential action of two critical enzymes: 2-epi-5-epi-valiolone (B1265091) synthase (EEVS) and methyltransferase-oxidoreductase (MT-Ox) .[1][2] This guide synthesizes the current understanding of these enzymes, offering valuable data and methodologies for their study and potential exploitation.

The this compound Synthesis Pathway: A Two-Step Enzymatic Cascade

The biosynthesis of this compound begins with the pentose (B10789219) phosphate (B84403) pathway intermediate, sedoheptulose-7-phosphate (SH7P). The pathway unfolds as follows:

-

Cyclization by EEVS: The first committed step is catalyzed by 2-epi-5-epi-valiolone synthase (EEVS). This enzyme converts SH7P into the cyclic intermediate, 2-epi-5-epi-valiolone (EEV).[1]

-

Conversion by MT-Ox: The bifunctional enzyme, methyltransferase-oxidoreductase (MT-Ox), then acts on EEV. Through a process involving methylation and oxidation, MT-Ox transforms EEV into the final product, this compound.[1]

This two-enzyme pathway is a notable discovery, as it was previously believed that vertebrates acquire such sunscreen compounds through their diet.[2][3][4] The de novo synthesis capability in organisms like zebrafish opens new avenues for research and biotechnological production.[4][5]

Core Enzymes: Properties and Characteristics

While extensive kinetic data for the zebrafish enzymes are still emerging in publicly accessible literature, this guide compiles the available information to provide a foundational understanding.

| Enzyme | Gene (Zebrafish) | Substrate | Product | Cofactors (Predicted) |

| 2-epi-5-epi-valiolone synthase (EEVS) | eevs | Sedoheptulose-7-phosphate (SH7P) | 2-epi-5-epi-valiolone (EEV) | NAD+, Co2+ |

| Methyltransferase-oxidoreductase (MT-Ox) | mt-ox | 2-epi-5-epi-valiolone (EEV) | This compound | S-adenosylmethionine (SAM), NAD+ |

Quantitative data on kinetic parameters such as Km, kcat, and Vmax, as well as optimal pH and temperature, are areas of active investigation and are not yet fully detailed in published literature.

Experimental Protocols: A Methodological Framework

This section provides a detailed overview of the experimental methodologies cited in the literature for the study of the this compound synthesis pathway.

Recombinant Enzyme Expression and Purification

-

Objective: To produce sufficient quantities of EEVS and MT-Ox for in vitro assays and characterization.

-

Methodology:

-

Gene Cloning: The coding sequences for zebrafish eevs and mt-ox are cloned into suitable expression vectors, such as pET vectors for Escherichia coli expression.

-

Heterologous Expression: The recombinant plasmids are transformed into an appropriate E. coli strain (e.g., Rosetta (DE3)). Protein expression is induced, for example, by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Cell Lysis and Clarification: Bacterial cells are harvested and lysed. The cell lysate is then clarified by centrifugation to separate the soluble protein fraction.

-

Purification: While specific detailed protocols for zebrafish EEVS and MT-Ox purification are not extensively published, a common approach for His-tagged recombinant proteins involves nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography followed by gel filtration chromatography to achieve high purity.[6][7][8]

-

In Vitro Enzyme Assays

-

Objective: To determine the activity and characterize the function of the purified EEVS and MT-Ox enzymes.

-

EEVS Assay:

-

Reaction Mixture: A typical reaction would contain purified EEVS, its substrate sedoheptulose-7-phosphate (SH7P), and necessary cofactors in a suitable buffer.

-

Incubation: The reaction is incubated at a controlled temperature.

-

Product Detection: The formation of 2-epi-5-epi-valiolone (EEV) is monitored over time.

-

-

Coupled MT-Ox Assay:

-

Reaction Mixture: To assay MT-Ox activity, its substrate EEV (produced from the EEVS reaction), purified MT-Ox, and the cofactors S-adenosylmethionine (SAM) and NAD+ are combined in a buffered solution.

-

Incubation: The mixture is incubated under controlled conditions.

-

Product Detection: The production of this compound is quantified.

-

Product Analysis and Characterization

-

Objective: To identify and quantify the enzymatic reaction products.

-

Methodologies:

-

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for separating and quantifying the substrate (SH7P), intermediate (EEV), and final product (this compound).[9] A reversed-phase C18 column is often used with a gradient of solvents like water and acetonitrile, both containing a small percentage of formic acid to improve peak shape. Detection is typically performed using a diode-array detector to monitor the characteristic UV absorbance of this compound.

-

Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry is used to confirm the identity of the reaction products by determining their precise mass-to-charge ratio.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of the purified products, 1H and 13C NMR spectroscopy are invaluable tools.[10][11][12]

-

Visualizing the Pathway and Workflow

To further clarify the processes involved, the following diagrams illustrate the this compound synthesis pathway and a typical experimental workflow.

Future Directions

The discovery of the this compound synthesis pathway in vertebrates has laid the groundwork for exciting new research. Future efforts will likely focus on a more detailed biochemical characterization of the EEVS and MT-Ox enzymes, including the determination of their kinetic parameters and the elucidation of their three-dimensional structures. Such information will be invaluable for the rational design of engineered microorganisms capable of producing this compound on an industrial scale, paving the way for its use in next-generation sunscreens and antioxidant therapies.

References

- 1. De novo synthesis of a sunscreen compound in vertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Shedding light on sunscreen biosynthesis in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 3. elifesciences.org [elifesciences.org]

- 4. sciencedaily.com [sciencedaily.com]

- 5. De novo synthesis of a sunscreen compound in vertebrates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular cloning, expression, purification and crystallographic analysis of zebrafish THEM2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biochemical characterization of zebrafish Paqr5b - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. The application of HPLC and microprobe NMR spectroscopy in the identification of metabolites in complex biological matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Development of an HPLC-NMR method for the determination of PAHs in soil samples - a comparison with conventional methods - PubMed [pubmed.ncbi.nlm.nih.gov]

Genetic Regulation of Gadusol Production in Fish: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gadusol is a potent, naturally occurring ultraviolet (UV) radiation-absorbing compound found in a variety of marine organisms, including the eggs and larvae of many fish species. Initially thought to be acquired exclusively through diet, recent discoveries have elucidated a de novo biosynthetic pathway in vertebrates, including fish, amphibians, reptiles, and birds. This pathway presents a significant area of interest for pharmaceutical and cosmetic applications due to this compound's efficacy as a natural sunscreen and antioxidant. This technical guide provides an in-depth overview of the genetic regulation, biosynthetic pathway, and key experimental methodologies used to characterize this compound production in fish, with a primary focus on the model organism Danio rerio (zebrafish).

The this compound Biosynthetic Pathway

The endogenous production of this compound in fish is a remarkably efficient two-step enzymatic process that converts a common metabolite from the pentose (B10789219) phosphate (B84403) pathway into a powerful UV-absorbing compound.[1]

-

Step 1: Cyclization. The enzyme 2-epi-5-epi-valiolone (B1265091) synthase (EEVS) , encoded by the eevs gene, catalyzes the conversion of the primary metabolite sedoheptulose-7-phosphate into 2-epi-5-epi-valiolone (EEV), which contains a core cyclohexane (B81311) ring structure.[2][3]

-

Step 2: Modification. A bifunctional enzyme, referred to as MT-Ox (Methyltransferase-Oxidase), subsequently acts on the EEV intermediate to produce the final this compound molecule.[2][3]

This vertebrate-specific pathway is distinct from the multi-enzyme pathways used by microbes to produce similar UV-screening compounds like mycosporine-like amino acids (MAAs).[2]

Genetic Architecture and Regulation

The genes encoding the this compound biosynthetic pathway, eevs and mt-ox, are found in a conserved gene cluster in the genomes of many vertebrate species.[4] In zebrafish, this cluster is flanked by a suite of transcription factor genes, including MitF and FoxP1, though their direct regulatory role in this compound production has not yet been experimentally confirmed.

A primary mode of regulation is the maternal deposition of this compound into the egg.[1][5] This provides the developing embryo with a critical, pre-packaged defense against UV-induced DNA damage during its most vulnerable early life stages.[1][5][6] Studies using CRISPR-Cas9 mutants deficient in the eevs gene have shown that while the embryos themselves have the genetic machinery, the initial supply of this compound is provided by the mother.[5][6] There is also evidence suggesting that the production of one of the pathway's proteins may be induced by light, pointing to a potential environmental regulatory mechanism.[1]

Evolutionary analysis has revealed that this gene cluster has been repeatedly lost in fish species whose embryos are not exposed to sunlight, such as deep-sea dwellers, highlighting the specific role of these genes in UV protection.

Quantitative Data Summary

Quantitative analysis has been crucial in determining the presence and biological significance of this compound. The following tables summarize key findings from the literature.

| Genotype / Condition | Developmental Stage | Relative this compound Level (Absorbance at 296nm, Normalized to WT) | Source |

| Wild-Type (Maternally Provided) | 0 hours post-fertilization (hpf) | 1.00 | [5] |

| eevs Mutant (No Maternal this compound) | 0 hours post-fertilization (hpf) | ~0.05 (Effectively absent) | [5] |

| Wild-Type (Maternally Provided) | 5 days post-fertilization (dpf) | ~0.80 | [5] |

| eevs Mutant (No Maternal this compound) | 5 days post-fertilization (dpf) | ~0.05 (Effectively absent) | [5] |

Experimental Protocols

The characterization of the this compound pathway has been enabled by a combination of bioinformatics, molecular biology, and analytical chemistry.

Functional Characterization via Heterologous Expression

To confirm the function of the identified eevs and mt-ox genes, they were expressed in microbial systems (E. coli and S. cerevisiae) that lack the endogenous pathway.[1] This allowed for the unambiguous characterization of their enzymatic activity.

References

- 1. This compound is a maternally provided sunscreen that protects fish embryos from DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. De novo synthesis of a sunscreen compound in vertebrates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. This compound: Nature’s sunscreen – @theU [attheu.utah.edu]

The Evolutionary Significance of Gadusol Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gadusol, a naturally occurring ultraviolet (UV) absorbing compound, represents a fascinating case study in evolutionary adaptation to solar radiation. Initially identified in the roes of Atlantic cod, this molecule was long believed to be acquired through dietary means. However, recent discoveries have elucidated a de novo biosynthetic pathway in a surprising range of vertebrates, including fish, amphibians, reptiles, and birds. This guide provides an in-depth technical overview of the evolutionary significance of this compound biosynthesis, its biochemical pathway, and its primary function as a maternally endowed sunscreen for embryonic development. We will explore the genetic underpinnings of its synthesis and loss in various lineages, present key quantitative data, detail relevant experimental protocols, and visualize the core concepts through signaling and workflow diagrams. This document is intended to serve as a comprehensive resource for researchers in evolutionary biology, marine biotechnology, and pharmacology, as well as professionals in the drug development sector exploring novel photoprotective agents.

Introduction: An Endogenous Sunscreen

Ultraviolet radiation (UVR) is a potent environmental mutagen that exerts significant selective pressure on organisms, particularly during their vulnerable early life stages.[1] While melanin (B1238610) is the most well-known vertebrate sunscreen, many species have evolved complementary strategies to mitigate UV-induced damage. This compound has emerged as a critical component of this photoprotective arsenal, especially in aquatic environments where harmful UVB rays can penetrate significant depths.[2][3]

Unlike melanin, which is opaque, this compound is a transparent compound, a trait that offers a distinct advantage for camouflage in open aquatic habitats.[4][5] Its biosynthesis in vertebrates, a function once thought to be exclusive to microorganisms like bacteria, algae, and fungi, has reshaped our understanding of how animals adapt to UV stress.[6][7] The discovery that many vertebrates can synthesize this compound de novo has opened new avenues of research into its evolutionary history, physiological roles, and potential for biotechnological applications.[8]

The Biochemical Pathway of this compound Biosynthesis

The synthesis of this compound in vertebrates is a two-step enzymatic process that begins with a primary metabolite, sedoheptulose-7-phosphate (SH7P).[7][9] This pathway is distinct from the one used by microorganisms to produce the structurally related mycosporine-like amino acids (MAAs).[7][9]

The key enzymes involved are:

-

2-epi-5-epi-valiolone (B1265091) synthase (EEVS): This enzyme catalyzes the cyclization of SH7P to form 2-epi-5-epi-valiolone (EEV).[10] The gene encoding this enzyme is homologous to those found in some bacteria, suggesting a possible horizontal gene transfer event from an alga to a vertebrate ancestor.[10][11]

-

Methyltransferase-Oxidoreductase (MT-Ox): This bifunctional enzyme then methylates and oxidizes EEV to produce the final this compound molecule.[10]

The genetic machinery for this pathway, specifically the eevs and MT-Ox genes, is often found clustered together in the genomes of producing organisms.[7][8]

Caption: The two-step enzymatic pathway of this compound biosynthesis from sedoheptulose-7-phosphate.

Evolutionary Significance and Phylogenetic Distribution

The presence of the this compound biosynthesis pathway is not uniform across the vertebrate phylogeny. Its distribution provides compelling evidence of its adaptive significance. The genes for EEVS and MT-Ox are found in a wide array of fish, amphibians, reptiles, and birds, indicating an ancient origin.[4][7] However, these genes have been repeatedly and independently lost in lineages where embryos are not exposed to sunlight.[4][5]

This includes:

-

Deep-sea dwelling fish[4]

-

Cave-dwelling fish[4]

-

Electroreceptive fish that inhabit poorly lit environments[4]

-

Live-bearing fish, where embryos develop internally[4]

The strong correlation between the retention of the this compound synthesis pathway and a sunlit embryonic environment underscores its primary evolutionary role as a UV protectant for the earliest and most vulnerable life stage.[2][4]

Caption: Logical relationship between UV exposure and the retention or loss of this compound biosynthesis genes.

Functional Roles of this compound

Primary Role as a UV Sunscreen

The most significant function of this compound is its ability to absorb UVB radiation, thereby preventing DNA damage.[1][4] In zebrafish, a key model organism for studying this compound, the compound is maternally provided to the eggs and persists through embryonic and larval development.[4][12] Experiments using this compound-deficient zebrafish, created via CRISPR-Cas9 gene editing, have conclusively demonstrated that this compound is the primary sunscreen in early development, offering more significant protection than melanin, which appears later.[1][4] The absence of this compound leads to a dramatic increase in the formation of cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs), a hallmark of UVB-induced DNA damage, and consequently, higher rates of apoptosis and developmental defects.[1][4]

Antioxidant Properties

In addition to its photoprotective role, this compound has been shown to possess antioxidant activity.[11][13] It is an effective scavenger of peroxyl radicals, and its ability to reduce radicals is comparable to that of ascorbic acid.[11] However, in vivo studies in zebrafish embryos suggest that its primary function is not as an antioxidant against oxidative stress induced by hydrogen peroxide.[4] It is plausible that the antioxidant properties are a secondary benefit or are more significant in other physiological contexts or species.

Quantitative Data Summary

The following tables summarize key quantitative data related to the physicochemical and biological properties of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Conditions | Reference(s) |

| UV Absorbance Maxima (λmax) | 296 nm | pH 7.0 | [10] |

| 268 nm | pH 2.5 | [10][14] | |

| Molar Absorption Coefficient (ε) | 12,400 M⁻¹cm⁻¹ | at 268 nm, pH 2.5 | [14] |

Table 2: Antioxidant Activity of this compound

| Assay | Result | Comparison | Reference(s) |

| Oxygen Radical Absorbance Capacity (ORAC) | Good breaker of peroxyl radical chain reactions | - | [11] |

| ABTS Radical Scavenging | Comparable to ascorbic acid | - | [11] |

| Ferric Ion Reducing Antioxidant Power (FRAP) | 90.83% change after 5h reaction | - | [15] |

| DPPH Radical Scavenging | 131.80% change after 5h reaction | - | [15] |

Experimental Protocols

This section provides an overview of key experimental methodologies used in the study of this compound biosynthesis and function.

Generation of this compound-Deficient Zebrafish (eevs Mutant)

This protocol outlines the use of CRISPR-Cas9 to create a knockout of the eevs gene in zebrafish (Danio rerio), thereby ablating this compound production.

-

Target Selection: Design a guide RNA (gRNA) targeting an early exon (e.g., exon 2) of the eevs gene to induce a frameshift mutation.

-

Reagent Preparation: Synthesize the gRNA and prepare Cas9 nuclease protein.

-

Microinjection: Inject a solution containing the gRNA and Cas9 protein into single-cell stage zebrafish embryos.

-

Founder Screening: Raise the injected embryos (F0 generation) to adulthood and screen for germline transmission of mutations by outcrossing with wild-type fish and genotyping the F1 offspring.

-

Line Establishment: Identify F1 heterozygotes carrying a loss-of-function mutation. Intercross F1 heterozygotes to generate F2 homozygous mutants (eevs⁻/⁻), heterozygous controls (eevs⁺/⁻), and wild-type siblings (eevs⁺/⁺).

-

Confirmation: Verify the absence of this compound in homozygous mutants using the extraction and detection methods described below.

This compound Extraction and Detection

This protocol describes a method for extracting and quantifying this compound from fish embryos.

-

Sample Collection: Collect a defined number of embryos or larvae (e.g., 25) in a microfuge tube.

-

Solvent Extraction: Remove excess water. Add 100 µL of an 80:20 methanol:water solution.

-

Homogenization: Thoroughly mash the embryos with a microfuge pestle for approximately 15 seconds.

-

Incubation: Allow the extraction to proceed for at least 15 minutes at room temperature.

-

Clarification: Centrifuge the samples at high speed (e.g., 12,000 x g) to pellet debris.

-

Analysis:

-

Spectrophotometry: Transfer the clear supernatant to a UV-transparent cuvette or use a Nanodrop spectrophotometer to measure the absorbance spectrum. The presence of this compound is indicated by a peak at ~296 nm.[5]

-

UPLC-MS/MS: For more definitive identification and quantification, analyze the extract using Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry.

-

UV Damage Quantification (CPD Assay)

This immunohistochemistry protocol is used to measure the formation of cyclobutane pyrimidine dimers (CPDs) in embryos following UVB exposure.

-

UVB Exposure: Expose 24 hours post-fertilization (hpf) embryos (both this compound-containing controls and this compound-deficient mutants) to a calibrated dose of UVB radiation.

-

Fixation: Immediately after exposure, fix the embryos in 4% paraformaldehyde.

-

Permeabilization: Permeabilize the embryos with proteinase K.

-

DNA Denaturation: Treat with HCl to denature the DNA and expose the CPD epitopes.

-

Blocking: Block non-specific antibody binding using a solution containing bovine serum albumin and goat serum.

-

Primary Antibody Incubation: Incubate the embryos with a primary antibody specific for CPDs.

-

Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody.

-

Imaging and Quantification: Mount the embryos and image using a confocal or fluorescence microscope. Quantify the fluorescence intensity in specific regions of interest to compare the levels of DNA damage between experimental groups.

Caption: Workflow for assessing the photoprotective function of this compound in zebrafish embryos.

Implications for Drug Development and Biotechnology

The discovery of a vertebrate-native, highly effective, and transparent sunscreen molecule has significant implications for commercial applications.

-

Novel Sunscreen Agents: this compound and its derivatives are promising candidates for the development of new sunscreen products for human use. Its natural origin in vertebrates suggests a potentially high safety profile.[16][17]

-

Biotechnological Production: The this compound biosynthetic pathway has been successfully transferred to and expressed in yeast (Saccharomyces cerevisiae and Komagataella phaffii).[8][15] This provides a scalable and sustainable platform for the large-scale production of this compound, overcoming the limitations of chemical synthesis or extraction from natural sources.[8][17]

-

Systemic Photoprotection: Researchers have speculated about the potential for this compound to be used as an ingestible, systemic sunscreen that works from the inside out, though extensive research into its metabolism, distribution, and safety in humans is required.[6]

-

Antioxidant Additives: Given its dual function, this compound could be used as an antioxidant SPF booster in cosmetic and pharmaceutical formulations, protecting against both direct UV damage and subsequent oxidative stress.[13]

Conclusion

The biosynthesis of this compound is a testament to the elegant solutions that evolution provides to environmental challenges. Its role as a maternally provided, transparent sunscreen is critical for the survival of many vertebrate embryos, and its phylogenetic pattern of retention and loss clearly illustrates the principle of use-it-or-lose-it in molecular evolution. For researchers, this compound continues to be a rich subject for studying gene evolution, developmental biology, and adaptation. For drug development professionals, the successful heterologous production of this natural sunscreen opens the door to a new class of safe and effective photoprotective agents, inspired by hundreds of millions of years of natural selection. Further investigation into its broader physiological roles and optimization of its biotechnological production will undoubtedly yield more exciting discoveries and applications.

References

- 1. biorxiv.org [biorxiv.org]

- 2. This compound is a maternally provided sunscreen that protects fish embryos from DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound is a maternally provided sunscreen that protects fish embryos from DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound is a maternally provided sunscreen that protects fish embryos from DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Natural sunscreen that works from the inside out? - CBS News [cbsnews.com]

- 7. elifesciences.org [elifesciences.org]

- 8. De novo synthesis of a sunscreen compound in vertebrates | eLife [elifesciences.org]

- 9. Shedding light on sunscreen biosynthesis in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US11739337B2 - this compound derivative production in bacteria - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. biology.utah.edu [biology.utah.edu]

- 13. corvallisadvocate.com [corvallisadvocate.com]

- 14. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 15. [Synthesis and properties of the natural ultraviolet absorber this compound in Komagataella phaffii] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Zebrafish found to produce this compound to protect against UV rays [cosmeticsdesign-europe.com]

- 17. Fish Produce Sunscreen Chemical With Potential for Human Use | The Fish Site [thefishsite.com]

A Technical Guide to the Photochemical and Photophysical Properties of Gadusol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gadusol (3,5,6-trihydroxy-5-hydroxymethyl-2-methoxycyclohex-2-en-1-one) is a naturally occurring ultraviolet (UV) absorbing compound found predominantly in the eggs and larvae of various marine fish species.[1][2][3] Structurally related to mycosporine-like amino acids (MAAs), this compound plays a critical role in protecting developing organisms from the damaging effects of solar UV radiation.[1][2] Its remarkable photostability and efficient energy dissipation mechanisms have garnered significant interest for its potential application as a natural and biocompatible sunscreen agent in pharmaceuticals and cosmetics.[4] This technical guide provides an in-depth analysis of the photochemical and photophysical properties of this compound, detailed experimental protocols for its characterization, and an overview of its biosynthetic pathway.

Photochemical and Photophysical Properties

This compound exhibits exceptional photoprotective capabilities, primarily attributed to its strong absorption in the UVB and part of the UVA range, coupled with a highly efficient mechanism for dissipating the absorbed energy as heat, thus preventing the formation of harmful reactive species.[5] The photophysical properties of this compound are significantly influenced by pH, existing in an enol form in acidic conditions and an enolate form (gadusolate) at neutral or physiological pH.[5]

Key Photophysical Parameters

The defining characteristics of this compound's interaction with UV radiation are its high photostability and negligible fluorescence. Upon absorbing a UV photon, the molecule rapidly returns to its ground state through non-radiative decay pathways, primarily via conical intersections.[5] This ultrafast deactivation process minimizes the lifetime of the excited state, thereby preventing photochemical reactions that could lead to degradation of the molecule or the generation of reactive oxygen species.

Table 1: UV Absorption Properties of this compound

| Property | This compound (Enol form, pH 2.5) | Gadusolate (Enolate form, pH 7.0) | Reference(s) |

| UV Absorption Maximum (λmax) | 268 nm | 296 nm | [5] |

| Molar Extinction Coefficient (ε) | 12,400 M⁻¹ cm⁻¹ | 21,800 M⁻¹ cm⁻¹ | [6] |

Table 2: Photostability and Fluorescence Properties of this compound

| Property | Value | Conditions | Reference(s) |

| Photodecomposition Quantum Yield (Φc) | ~4 x 10⁻² | Acidic pH | [7] |

| ~1 x 10⁻⁴ | Neutral pH | [7] | |

| Fluorescence Quantum Yield (Φf) | Negligible | Aqueous solution | [5] |

Biosynthesis of this compound

This compound is synthesized de novo in various vertebrates, including fish, amphibians, reptiles, and birds, through a two-step enzymatic pathway.[2] This pathway is distinct from the biosynthesis of MAAs in microorganisms.[2]

Experimental Protocols

This section outlines the detailed methodologies for the extraction, purification, and characterization of the photochemical and photophysical properties of this compound.

Extraction and Purification of this compound from Fish Roe

This protocol is adapted from methodologies used for the extraction of this compound and other MAAs from marine organisms.[2][8]

Workflow for this compound Extraction and Purification

Methodology:

-

Homogenization: Homogenize fresh or frozen fish roe in an 80:20 (v/v) methanol:water solution at a ratio of 1:4 (w/v).

-

Extraction: Sonicate the homogenate for 15 minutes in an ice bath and then leave to extract for at least 15 minutes at 4°C with occasional vortexing.

-

Centrifugation: Centrifuge the mixture at 12,000 x g for 15 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant.

-

Re-extraction: Re-extract the pellet with the same volume of 80:20 methanol:water and repeat the centrifugation.

-

Pooling and Evaporation: Combine the supernatants and evaporate the solvent under reduced pressure.

-

Purification: Re-dissolve the dried extract in a suitable mobile phase and purify by high-performance liquid chromatography (HPLC).

UV-Visible Absorption Spectroscopy

This protocol describes the determination of the UV absorption spectrum and molar extinction coefficient of this compound.

Methodology:

-

Sample Preparation: Prepare a stock solution of purified this compound in methanol or water. Create a series of dilutions in the desired buffer (e.g., pH 2.5 and pH 7.0) to obtain concentrations that result in absorbance values between 0.1 and 1.0.

-

Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer. Use the corresponding buffer as a blank.

-

Measurement: Record the absorption spectra from 200 to 400 nm.

-

Molar Extinction Coefficient Determination:

-

Accurately determine the concentration of the stock solution.

-

Measure the absorbance of at least three different concentrations at the λmax.

-

Plot absorbance versus concentration. The slope of the line, according to the Beer-Lambert law (A = εcl, where l is the path length in cm), will be the molar extinction coefficient (ε).

-

Fluorescence Quantum Yield (Φf) Determination

The relative method, using a well-characterized fluorescence standard, is commonly employed. Given this compound's absorption in the UV range, a suitable standard would be quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ (Φf ≈ 0.54).

Methodology:

-

Sample and Standard Preparation: Prepare dilute solutions of both the this compound sample and the quinine sulfate standard in their respective solvents, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Absorbance Measurement: Measure the absorbance of all solutions at the chosen excitation wavelength (e.g., 270 nm).

-

Fluorescence Measurement:

-

Using a spectrofluorometer, record the fluorescence emission spectrum of each solution, exciting at the same wavelength used for the absorbance measurements.

-

Integrate the area under the emission curve for each measurement.

-

-

Calculation: The fluorescence quantum yield of the sample (Φ_sample) is calculated using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) where:

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

Photodecomposition Quantum Yield (Φc) Determination

This protocol measures the efficiency of this compound degradation upon UV irradiation.

Methodology:

-

Sample Preparation: Prepare a solution of this compound of known concentration in the desired solvent (e.g., buffered water at pH 7.0).

-

Irradiation: Irradiate the solution with a monochromatic light source at a wavelength where this compound absorbs (e.g., 296 nm). The photon flux of the light source must be known (can be determined by chemical actinometry, e.g., using ferrioxalate).

-

Monitoring Degradation: At regular time intervals, take aliquots of the solution and analyze the concentration of this compound using HPLC-DAD or UV-Vis spectroscopy.

-

Calculation: The photodecomposition quantum yield is the number of this compound molecules decomposed per photon absorbed. It can be calculated from the initial rate of decomposition and the rate of photon absorption.

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol is for the separation and quantification of this compound.[8]

Methodology:

-

HPLC System: A reverse-phase HPLC system with a C18 column and a diode-array detector (DAD) is suitable.

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).

-

Gradient Program: A typical gradient could be starting with 5% B, increasing to 95% B over 20 minutes.

-

Detection: Monitor the absorbance at the λmax of this compound (268 nm or 296 nm).

-

Quantification: Create a calibration curve using standards of purified this compound of known concentrations.

Antioxidant Capacity Assays (ORAC and ABTS)

These assays evaluate the antioxidant properties of this compound.[9]

ORAC (Oxygen Radical Absorbance Capacity) Assay:

-

This assay measures the ability of an antioxidant to protect a fluorescent probe (e.g., fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

-

The decay of fluorescence is monitored over time in the presence and absence of the antioxidant.

-

The antioxidant capacity is quantified by the area under the fluorescence decay curve and is typically expressed as Trolox equivalents.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay:

-

This assay is based on the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).

-

The reduction of the blue-green ABTS•+ is measured by the decrease in absorbance at a specific wavelength (e.g., 734 nm).

-

The antioxidant capacity is expressed as Trolox equivalents.

Conclusion

This compound possesses a suite of photochemical and photophysical properties that make it an exceptionally effective natural sunscreen. Its strong UV absorption, high photostability, and rapid, non-radiative energy dissipation mechanisms are key to its protective function. The well-defined biosynthetic pathway offers potential for biotechnological production. The experimental protocols detailed in this guide provide a framework for the comprehensive characterization of this compound and similar UV-absorbing compounds, facilitating further research and development in the fields of natural product chemistry, photobiology, and cosmetic science.

References

- 1. This compound is a maternally provided sunscreen that protects fish embryos from DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound is a maternally provided sunscreen that protects fish embryos from DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biology.utah.edu [biology.utah.edu]

- 4. [Synthesis and properties of the natural ultraviolet absorber this compound in Komagataella phaffii] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Computational Exploration of the Photoprotective Potential of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. This compound is a maternally provided sunscreen that protects fish embryos from DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the UV-Absorbing Characteristics of Gadusol